molecular formula C8H10F2N4O2 B360842 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 664992-04-5

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B360842
CAS No.: 664992-04-5
M. Wt: 232.19g/mol
InChI Key: XYHOJJYLZCLYCM-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H10F2N4O2 and its molecular weight is 232.19g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action involves the compound’s interaction with its targetsThese compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . The compound likely binds to specific receptors or enzymes, altering cellular processes. For instance, some TPs have been reported as thrombin inhibitors

Biochemical Pathways

TPs impact various biochemical pathways. Their versatility allows them to serve as linkers to several metals, and their coordination compounds have been studied in biological systems . .

Action Environment

Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and co-administered substances can influence the compound’s action. Studying its behavior under varying conditions will enhance our understanding.

Its precise mechanism awaits discovery, but its diverse biological activities make it an exciting subject for future investigations . 🌟

Biochemical Analysis

Biochemical Properties

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is significant as it suggests potential anti-inflammatory properties of the compound. Additionally, the compound’s interaction with nitric oxide synthase (NOS) indicates its role in modulating nitric oxide levels, which are critical for various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This downregulation is crucial for reducing inflammation and promoting cellular homeostasis. Furthermore, the compound’s impact on cellular metabolism includes the modulation of metabolic pathways involved in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s interaction with NOS leads to a decrease in nitric oxide production, which is essential for controlling inflammation and oxidative stress . These molecular interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its efficacy in reducing inflammation and modulating cellular processes, even after prolonged exposure . These findings are crucial for understanding the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates cellular processes without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and NOS, influencing the production of metabolites involved in inflammation and oxidative stress . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of pro-inflammatory and anti-inflammatory mediators . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as COX-2 and NOS . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy . These localization mechanisms are essential for understanding the compound’s mode of action and optimizing its therapeutic potential.

Properties

IUPAC Name

7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h3-5H,2H2,1H3,(H,15,16)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOJJYLZCLYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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